

An In-depth Technical Guide to Lovastatin Hydroxy Acid Sodium Salt

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Compound of Interest

Compound Name: *Lovastatin hydroxy acid sodium*

Cat. No.: *B1675251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for **Lovastatin Hydroxy Acid Sodium Salt**, the active form of the cholesterol-lowering drug lovastatin.

Chemical and Physical Properties

Lovastatin hydroxy acid sodium salt is the sodium salt of the active, open-ring hydroxy acid form of lovastatin. Lovastatin itself is a prodrug that is hydrolyzed in vivo to this active form.[\[1\]](#) [\[2\]](#) The CAS Number for **Lovastatin Hydroxy Acid Sodium Salt** is 75225-50-2.[\[3\]](#)[\[4\]](#)

Below is a summary of its key chemical and physical properties:

Property	Value	References
CAS Number	75225-50-2	[3][4]
Molecular Formula	C ₂₄ H ₃₇ NaO ₆	[3][4]
Molecular Weight	444.54 g/mol	[4]
Appearance	Crystalline solid	[3]
Melting Point	169 °C or 197-202 °C	
Solubility	Soluble in DMF (~10 mg/ml), DMSO (~10 mg/ml), Ethanol (~10 mg/ml), Chloroform, Ethyl Acetate, Methanol, and Water.	[3]
Purity	Typically ≥95%	[3][4]
Storage	Store at -20°C	[3]

Mechanism of Action and Signaling Pathway

Lovastatin hydroxy acid is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.^{[1][5]} By binding to HMG-CoA reductase with high affinity, it blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.^[1] This inhibition leads to a decrease in intracellular cholesterol levels.

The cellular response to depleted cholesterol involves the upregulation of LDL receptor gene expression, leading to an increased number of LDL receptors on the cell surface.^[5] This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.^[5]

Beyond its primary role in cholesterol reduction, lovastatin has been shown to influence other signaling pathways. For instance, it can inhibit the RhoA-mediated canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways in colon cancer cells.^{[6][7]}

Inhibition of Cholesterol Biosynthesis by Lovastatin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for determining the purity of lovastatin and its hydroxy acid form is reverse-phase HPLC.

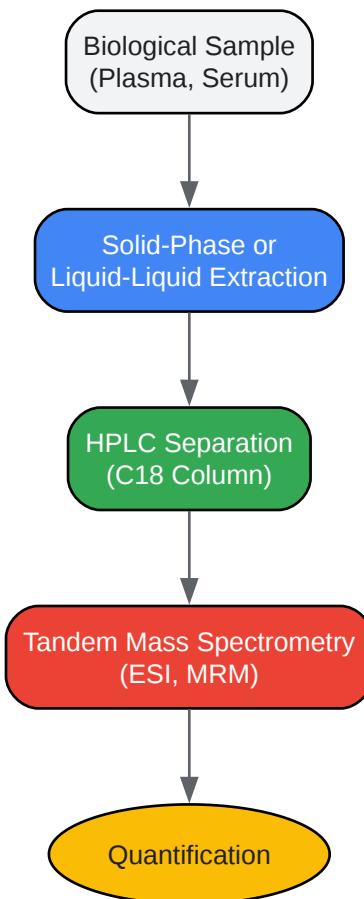
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer) is typically used. The ratio can be optimized, for example, 65:35 (v/v) acetonitrile to buffer.
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV detection at approximately 238 nm.
- Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and specificity for quantifying lovastatin hydroxy acid in plasma or serum.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analyte from the biological matrix.
- Chromatographic Conditions: Similar to HPLC, a C8 or C18 column is used with a gradient elution of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate.

- Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode. For lovastatin hydroxy acid, specific precursor-to-product ion transitions are monitored.



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